molecular formula C8H4BrFS B8239499 6-Bromo-3-fluorobenzo[B]thiophene

6-Bromo-3-fluorobenzo[B]thiophene

Cat. No.: B8239499
M. Wt: 231.09 g/mol
InChI Key: YOSHBKQHIRPONP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluorobenzo[B]thiophene is an organic compound with the molecular formula C8H4BrFS It is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 3rd position on the benzo[B]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluorobenzo[B]thiophene typically involves the bromination and fluorination of benzo[B]thiophene. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to minimize impurities and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluorobenzo[B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzo[B]thiophene derivatives .

Scientific Research Applications

6-Bromo-3-fluorobenzo[B]thiophene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluorobenzo[B]thiophene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzo[B]thiophene
  • 6-Chloro-3-fluorobenzo[B]thiophene
  • 6-Bromo-2-fluorobenzo[B]thiophene

Comparison: 6-Bromo-3-fluorobenzo[B]thiophene is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

6-bromo-3-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHBKQHIRPONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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